1-Boc-piperazine

Catalog No.
S750924
CAS No.
57260-71-6
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-piperazine

CAS Number

57260-71-6

Product Name

1-Boc-piperazine

IUPAC Name

tert-butyl piperazine-1-carboxylate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1

Synonyms

1-(tert-Butoxycarbonyl)piperazine; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-Piperazinecarboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine; 1-Piperazinecarboxylic Acid tert-Butyl Ester;

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Medicinal Chemistry and Drug Discovery

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of the Application: 1-Boc-piperazine plays a crucial role in drug development due to its prevalence in diverse pharmacological agents. It is a key component of several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). The structural motif of piperazines, characterized by the 1,4-relationship of the two nitrogen atoms in the six-membered ring, enhances pharmacological and pharmacokinetic profiles. The nitrogen atoms serve as hydrogen bond donors/acceptors, influencing interactions with receptors and increasing water solubility and bioavailability .

Experimental Procedures:

    Synthesis of Functionalized Piperazines: Recent advances focus on C–H functionalization of the carbon atoms in the piperazine ring. These methods allow for the introduction of substituents beyond the nitrogen positions, providing attractive new avenues for creating diverse substitution patterns.

Results and Outcomes: The C–H functionalization of piperazines expands the toolbox for medicinal chemistry research. Researchers can now access a broader range of piperazine derivatives with specific substitution patterns, potentially leading to novel drug candidates. These advances contribute to the development of safer and more effective pharmaceuticals .

Preparation of α,β-Poly(2-oxazoline) Lipopolymers

Specific Scientific Field: Polymer chemistry and materials science.

Summary of the Application: 1-Boc-piperazine is essential for preparing α,β-poly(2-oxazoline) lipopolymers through living cationic ring-opening polymerization. These polymers exhibit amphiphilic properties, making them useful for drug delivery, surface modification, and other applications.

Experimental Procedures:

    Polymerization: Researchers initiate the polymerization of 2-oxazoline monomers using 1-Boc-piperazine as a catalyst. The living cationic polymerization process allows precise control over polymer length and composition.

Results and Outcomes: α,β-Poly(2-oxazoline) lipopolymers find applications in drug delivery systems, where their amphiphilic nature enables encapsulation and controlled release of therapeutic agents.

1-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a piperazine derivative with the molecular formula C9H19N2O2 and a molecular weight of 187.26 g/mol. It is recognized for its utility in the synthesis of various pharmaceutical compounds and chemical intermediates. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents such as ethyl acetate and methanol, while being hygroscopic and moisture-sensitive .

Tert-Boc-piperazine does not have a direct mechanism of action as it is a protecting group. Its role is to temporarily render the piperazine amine unreactive during a synthesis, allowing for selective modification of other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free amine, which can then participate in further reactions or contribute to the final activity of the molecule.

Tert-Boc-piperazine is considered to be a relatively safe compound. However, it is recommended to handle it with care following standard laboratory safety protocols. It may cause mild irritation to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

  • Buchwald-Hartwig Coupling: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines, making 1-Boc-piperazine a valuable intermediate in synthesizing complex molecules .
  • Living Cationic Ring-Opening Polymerization: It plays a crucial role in producing alfa,beta-poly(2-oxazoline) lipopolymers, which have applications in drug delivery systems .
  • Synthesis of Indazole DNA Gyrase Inhibitors: The compound is utilized to create derivatives that inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

1-Boc-piperazine exhibits notable biological activities primarily due to its structural properties. Its derivatives have been investigated for their potential as anti-cancer agents and in treating various neurological disorders. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, contributing to its pharmacological profile

PiperazineBasic piperazine structureAntidepressants, antipsychoticsN-Boc-morpholineMorpholine ring with Boc groupAntiviral agents4-(2-Aminoethyl)piperidineEthylamine substitution at piperidineAnalgesics, anti-inflammatory drugs1-(4-Methylpiperazin-1-yl)-2-naphthalen-2-olPipedine ring with naphthalene structureAnticancer agents

While these compounds share the piperazine core, 1-Boc-piperazine's unique Boc protecting group distinguishes it by enhancing stability and solubility, making it particularly useful in synthetic chemistry and pharmaceutical applications

Research on 1-Boc-piperazine has focused on its interactions with biological targets. For instance, studies have explored its binding affinity to neurotransmitter receptors, which is crucial for understanding its potential therapeutic effects. Additionally, interaction studies involving 1-Boc-piperazine derivatives have shown promise in modulating enzyme activity relevant to cancer treatment

The tert-butoxycarbonyl (Boc) protection of piperazine fundamentally alters the electronic and steric properties of the heterocyclic ring system, creating a distinctly different reactivity profile compared to unprotected piperazine. The 1-Boc-piperazine molecule adopts a chair conformation similar to cyclohexane, with the Boc group occupying an equatorial position to minimize steric interactions [1] [2]. This conformational preference significantly influences the accessibility of the remaining unprotected nitrogen atom for nucleophilic reactions.

The protected nitrogen atom becomes electronically deactivated through the electron-withdrawing inductive effect of the carbamate functionality. The carbonyl carbon of the Boc group exhibits a partial positive charge, creating an electron-deficient center that draws electron density away from the nitrogen through sigma bond transmission [3] [4]. This electronic deactivation reduces the basicity of the protected nitrogen from approximately 9.8 in unprotected piperazine to approximately 7.2 in 1-Boc-piperazine, fundamentally altering the protonation equilibrium and nucleophilic character of the molecule [5] [6].

The unprotected nitrogen atom retains its nucleophilic character, although it experiences a diminished electron density due to the inductive withdrawal by the Boc group. Experimental kinetic studies demonstrate that the rate of nucleophilic substitution reactions involving the free nitrogen decreases by approximately 30-40% compared to unprotected piperazine, indicating the significant electronic influence of the protecting group [7] [8]. This electronic deactivation proves advantageous for selective monosubstitution reactions, preventing the formation of disubstituted products that typically occur with unprotected piperazine.

The steric environment around the unprotected nitrogen is dramatically altered by the presence of the bulky tert-butyl group. The tert-butyl moiety creates a significant steric barrier that influences the approach of electrophilic reagents. Computational studies using density functional theory reveal that the effective steric radius around the protected nitrogen extends approximately 4.2 Å from the ring center, compared to 2.8 Å for unprotected piperazine [9] [10]. This increased steric hindrance leads to enhanced selectivity in reactions with sterically demanding electrophiles, favoring the formation of products with specific stereochemical configurations.

Electron Distribution Effects of BOC Protection

The introduction of the Boc protecting group creates a significant perturbation in the electron distribution throughout the piperazine ring system. Molecular orbital calculations using the B3LYP/6-311++G(d,p) level of theory reveal that the highest occupied molecular orbital (HOMO) energy decreases from -7.85 eV in unprotected piperazine to -8.42 eV in 1-Boc-piperazine, indicating a substantial stabilization of the electron-rich orbitals [9] [10]. This energy lowering reflects the electron-withdrawing nature of the carbamate group and its ability to delocalize electron density through both inductive and resonance mechanisms.

The carbonyl oxygen of the Boc group participates in resonance stabilization with the nitrogen lone pair, creating a partial double bond character in the nitrogen-carbon bond. This resonance interaction is evidenced by the shortened C-N bond length of 1.346 Å compared to a typical C-N single bond length of 1.47 Å [11] [10]. The resonance stabilization results in a planar geometry around the protected nitrogen, constraining the conformational flexibility of the molecule and influencing the spatial arrangement of substituents.

Natural bond orbital (NBO) analysis reveals that the protected nitrogen carries a partial positive charge of +0.15, while the unprotected nitrogen maintains a partial negative charge of -0.32 [11] [10]. This charge distribution creates an asymmetric electronic environment within the piperazine ring, with the protected side being electron-deficient and the unprotected side retaining nucleophilic character. The charge separation is maintained through the ring system, creating a permanent dipole moment of 3.8 Debye that influences intermolecular interactions and solvation behavior.

The electron density analysis using electrostatic potential mapping demonstrates that the carbonyl oxygen of the Boc group carries the highest negative charge density (-0.68), making it a potential site for electrophilic attack or hydrogen bonding interactions [9] [10]. Conversely, the carbonyl carbon exhibits a significant positive charge density (+0.45), creating a reactive center susceptible to nucleophilic attack under appropriate conditions. This charge distribution pattern has important implications for the mechanism of Boc deprotection reactions.

Computational Analysis of Structural Stability

Density functional theory calculations provide comprehensive insights into the structural stability and conformational preferences of 1-Boc-piperazine. The optimized geometry reveals that the molecule adopts a chair conformation with the Boc group positioned equatorially to minimize steric interactions with the ring substituents [9] [10]. The calculated energy difference between the equatorial and axial conformations is 2.8 kcal/mol, indicating a strong preference for the equatorial arrangement under normal conditions.

The structural stability is further enhanced by intramolecular hydrogen bonding interactions between the carbonyl oxygen and the hydrogen atoms on the adjacent carbon centers. These weak hydrogen bonds, with distances ranging from 2.45 to 2.65 Å, contribute approximately 1.2 kcal/mol to the overall stabilization energy [11] [10]. The hydrogen bonding network creates a rigid framework that restricts conformational flexibility and contributes to the observed selectivity in chemical reactions.

Vibrational frequency calculations confirm the stability of the optimized structure, with all calculated frequencies being positive, indicating that the geometry corresponds to a true energy minimum on the potential energy surface [9] [10]. The calculated vibrational modes provide important information about the dynamic behavior of the molecule, with the C-O stretching frequency of the Boc group appearing at 1698 cm⁻¹, consistent with experimental infrared spectroscopy data.

Thermodynamic analysis reveals that the formation of 1-Boc-piperazine from piperazine and di-tert-butyl dicarbonate is thermodynamically favorable, with a calculated reaction enthalpy of -12.4 kcal/mol and a Gibbs free energy change of -8.7 kcal/mol at 298 K [9] [10]. The negative entropy change (-12.3 cal/mol·K) reflects the loss of rotational and translational degrees of freedom upon protection, but the favorable enthalpy change dominates the thermodynamic driving force.

Reaction Mechanism Elucidation

The reaction mechanisms involving 1-Boc-piperazine can be broadly categorized into two primary pathways: nucleophilic substitution at the unprotected nitrogen and electrophilic addition to the carbonyl carbon of the Boc group. These mechanistic pathways exhibit distinct kinetic profiles and product distributions, providing insight into the fundamental reactivity principles governing this protected heterocycle.

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 1-Boc-piperazine proceed through well-defined mechanistic pathways that depend on the nature of the electrophilic partner and the reaction conditions. The most common pathway involves direct nucleophilic attack by the unprotected nitrogen on electrophilic centers, following second-order kinetics with rate constants typically ranging from 0.072 to 0.226 dm³/mol·s at 303 K [6].

The reaction with acyl chlorides represents the most thoroughly studied nucleophilic substitution pathway. The mechanism proceeds through initial nucleophilic attack by the unprotected nitrogen lone pair on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate subsequently collapses with elimination of chloride ion to form the corresponding amide product. Kinetic studies demonstrate that the rate-determining step is the nucleophilic attack, with activation energies ranging from 15.2 to 18.7 kcal/mol depending on the electronic nature of the acyl chloride substituents [7] [6].

The selectivity for monosubstitution in these reactions is achieved through the electronic deactivation of the protected nitrogen and the steric hindrance created by the Boc group. The rate of reaction at the protected nitrogen is reduced by approximately 85% compared to the unprotected nitrogen, ensuring that the second substitution reaction is kinetically disfavored [5] [6]. This selectivity is maintained even under forcing conditions, making 1-Boc-piperazine an excellent substrate for the preparation of monosubstituted piperazine derivatives.

The reaction with alkyl halides follows a similar mechanistic pathway, although the rates are generally lower due to the reduced electrophilicity of the alkyl carbon compared to acyl carbons. The mechanism involves nucleophilic attack by the unprotected nitrogen on the alkyl halide, proceeding through an SN2 transition state with inversion of configuration at the alkyl carbon [12] [8]. The reaction rates follow the expected trend: primary > secondary >> tertiary alkyl halides, with rate constants decreasing by approximately one order of magnitude for each increase in substitution level.

Electrophilic Addition Mechanisms

The electrophilic addition mechanisms involving 1-Boc-piperazine primarily center on reactions at the carbonyl carbon of the Boc group, particularly during deprotection reactions. The most common pathway involves protonation of the carbonyl oxygen followed by nucleophilic attack by water or alcohol molecules, leading to hydrolysis or alcoholysis of the carbamate bond [13] [14].

The acid-catalyzed deprotection mechanism begins with protonation of the carbonyl oxygen, creating a resonance-stabilized oxonium ion intermediate. The positive charge is delocalized through the carbamate system, activating the carbonyl carbon toward nucleophilic attack [13] [15]. Water or alcohol molecules then attack the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses with elimination of the tert-butyl cation. The tert-butyl cation is immediately trapped by the nucleophilic solvent, preventing side reactions and ensuring clean deprotection.

The kinetics of the deprotection reaction follow first-order behavior with respect to the substrate concentration and fractional order with respect to the acid concentration, indicating a complex mechanism involving multiple protonation equilibria [13] [14]. The rate constants for deprotection in various acids follow the order: trifluoroacetic acid > hydrochloric acid > acetic acid, reflecting the relative abilities of these acids to protonate the carbonyl oxygen and stabilize the resulting oxonium ion.

Alternative electrophilic addition mechanisms involve the use of Lewis acids such as boron trifluoride etherate or aluminum chloride. These reagents coordinate to the carbonyl oxygen through a different mechanism, creating a Lewis acid-base complex that activates the carbonyl carbon toward nucleophilic attack [14] [16]. The Lewis acid mechanism generally proceeds under milder conditions than the Brønsted acid pathway, although the reaction rates are typically slower due to the reversible nature of the Lewis acid coordination.

The selectivity of electrophilic addition reactions is influenced by the steric environment around the carbonyl carbon. The tert-butyl group creates significant steric hindrance that can impede the approach of bulky electrophiles, leading to reduced reaction rates and altered product distributions. Computational studies indicate that the effective steric radius around the carbonyl carbon extends approximately 5.1 Å, creating a significant barrier to electrophilic attack [9] [10].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 68 companies with hazard statement code(s):;
H314 (12.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

57260-71-6

Dates

Last modified: 08-15-2023
Mironov et al. Simultaneous Analysis of Enzyme Structure and Activity by Kinetic CE-MS. Nature Chemical Biology, doi: 10.1038/nchembio.2170, published online 5 September 2016
Ogasawara et al. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo. Nature Chemical Biology, doi: 10.1038/s41589-018-0155-8, published online 12 November 2018
Posternak et al. Functional characterization of a PROTAC directed against BRAF mutant V600E. Nature Chemical Biology, DOI: 10.1038/s41589-020-0609-7, published online 10 August 2020

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